1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol
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Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is a chemical compound belonging to the class of organic compounds known as tetrahydroquinolines. These compounds are characterized by a fused benzene and pyrrolidine ring system. This particular compound has a methyl group attached to the nitrogen atom of the tetrahydroquinoline ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol can be synthesized through several methods, including the reduction of quinolines or the cyclization of appropriate precursors. One common method involves the reduction of 1-methylquinolin-5-ol using hydrogen gas in the presence of a palladium catalyst. The reaction typically requires high pressure and temperature to achieve the desired reduction.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar methods but with optimized conditions to increase yield and reduce costs. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound, typically under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkylating agents, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield quinones or other oxidized derivatives.
Reduction: Reduction reactions can produce simpler tetrahydroquinolines or fully saturated derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted tetrahydroquinolines, depending on the nucleophile used.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol has several applications in scientific research, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is similar to other tetrahydroquinolines, but its unique structural feature—the methyl group on the nitrogen atom—sets it apart. Other similar compounds include:
2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol: This compound differs by the position of the methyl group.
1,2,3,4-Tetrahydroquinolin-5-ol: This is the parent compound without the methyl group.
These structural differences can lead to variations in reactivity, biological activity, and other properties, making this compound distinct in its applications.
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-7-3-4-8-9(11)5-2-6-10(8)12/h2,5-6,12H,3-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWOBLZUGGGTLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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